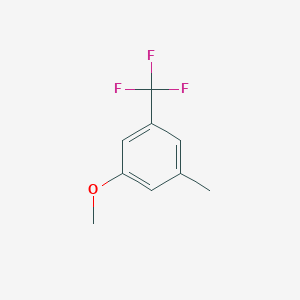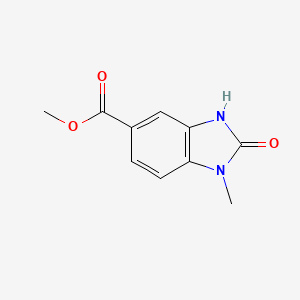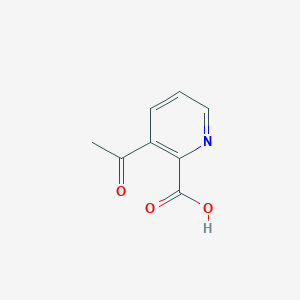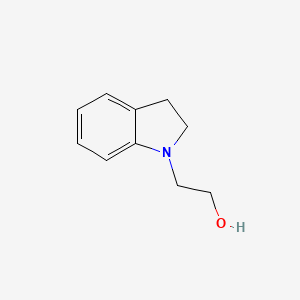
1H-Indole-1-éthanol, 2,3-dihydro-
Vue d'ensemble
Description
“1H-Indole-1-ethanol, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular configuration .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, dont le « 1H-Indole-1-éthanol, 2,3-dihydro- », se sont montrés prometteurs dans la recherche antivirale. Des composés contenant le noyau indole ont été synthétisés et testés pour leur activité inhibitrice contre divers virus. Par exemple, certains composés à base d'indole ont démontré des effets inhibiteurs significatifs contre le virus de la grippe A et le virus Coxsackie B4 .
Recherche anti-VIH
La lutte contre le VIH a bénéficié du développement de dérivés de l'indole. Des études de docking moléculaire de nouveaux composés indolyle ont été menées afin d'évaluer leur potentiel en tant qu'agents anti-VIH-1. Ces études visent à identifier des composés capables de se lier efficacement au virus VIH-1 et d'inhiber sa réplication .
Études anticancéreuses et cytotoxiques
Les dérivés de l'indole sont étudiés pour leurs propriétés anticancéreuses. Le noyau indole est une caractéristique commune dans de nombreuses molécules de médicaments synthétiques, ce qui a conduit à la synthèse de divers échafaudages d'indole pour le criblage d'activités pharmacologiques, y compris des effets anticancéreux .
Propriétés antioxydantes
La recherche sur les capacités antioxydantes des dérivés de l'indole a conduit à la synthèse de composés comme la bis(bases de Mannich) de la 2-indolinone. Ces composés ont été testés pour leur capacité à protéger contre le stress oxydatif, qui est un facteur dans de nombreuses maladies .
Applications anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de l'indole est un autre domaine d'intérêt. En modulant les voies inflammatoires, ces composés pourraient offrir des avantages thérapeutiques pour les affections caractérisées par une inflammation .
Effets neuroprotecteurs
Les dérivés de l'indole sont étudiés pour leurs effets neuroprotecteurs. La capacité du noyau indole à se lier avec une forte affinité à plusieurs récepteurs en fait un pharmacophore précieux pour le développement de nouveaux dérivés qui pourraient protéger les tissus neuronaux .
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSDRIZSSIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632691 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90874-78-5 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)

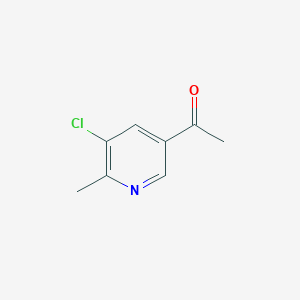

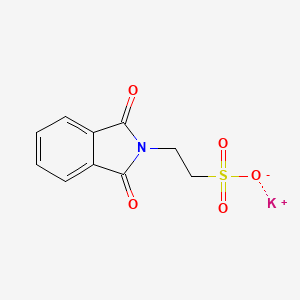
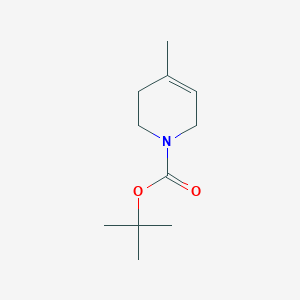
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
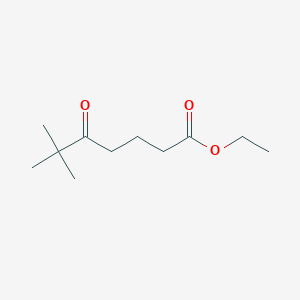
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
